molecular formula C25H21N3O2S B11545528 5-{[(3,4-dimethylphenyl)amino]methylidene}-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-{[(3,4-dimethylphenyl)amino]methylidene}-1,3-diphenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B11545528
M. Wt: 427.5 g/mol
InChI Key: NFPZPBWHRYAUIV-UHFFFAOYSA-N
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Description

5-{[(3,4-DIMETHYLPHENYL)AMINO]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is a complex organic compound with a unique structure that includes a diazinane ring, phenyl groups, and a sulfanylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the reaction of 3,4-dimethylaniline with a suitable aldehyde to form the corresponding Schiff base, which is then cyclized with a thiourea derivative to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-{[(3,4-DIMETHYLPHENYL)AMINO]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

5-{[(3,4-DIMETHYLPHENYL)AMINO]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{[(3,4-DIMETHYLPHENYL)AMINO]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical processes. The sulfanylidene group is particularly important for its reactivity and ability to form covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(3,4-DIMETHYLPHENYL)AMINO]METHYLIDENE}-1,3-DIPHENYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C25H21N3O2S

Molecular Weight

427.5 g/mol

IUPAC Name

5-[(3,4-dimethylphenyl)iminomethyl]-6-hydroxy-1,3-diphenyl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C25H21N3O2S/c1-17-13-14-19(15-18(17)2)26-16-22-23(29)27(20-9-5-3-6-10-20)25(31)28(24(22)30)21-11-7-4-8-12-21/h3-16,29H,1-2H3

InChI Key

NFPZPBWHRYAUIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N=CC2=C(N(C(=S)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)O)C

Origin of Product

United States

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